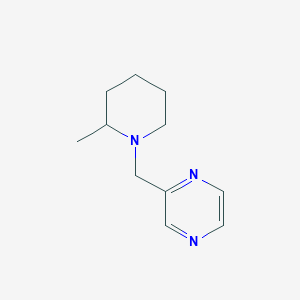
2-((2-Methylpiperidin-1-yl)methyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “2-((2-Methylpiperidin-1-yl)methyl)pyrazine”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Corrosion Inhibition Performance
Pyrazine derivatives, including compounds similar to 2-((2-Methylpiperidin-1-yl)methyl)pyrazine, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption properties of pyrazine compounds on steel surfaces. These studies help in understanding how such compounds can prevent corrosion, a crucial aspect in extending the lifespan of metal components in various industrial applications (Obot & Gasem, 2014).
Photocatalytic Activity
Research on pyrazine derivatives has also extended into the realm of photocatalysis. For instance, coordination polymers containing pyrazine structures have demonstrated significant photocatalytic activity, particularly in the degradation of methylene blue under UV and sunlight irradiation. Such findings underscore the potential of pyrazine-based compounds in environmental remediation and the treatment of industrial effluents (Marcinkowski et al., 2014).
Synthesis of Novel Compounds
The flexibility of pyrazine compounds in chemical synthesis is notable. Base-metal catalyzed reactions involving pyrazine derivatives have led to the selective formation of functionalized pyrazine derivatives. These synthetic pathways are crucial for developing new materials and molecules with potential applications in various fields, including pharmaceuticals and material science (Daw et al., 2018).
Green Chemistry Applications
Pyrazine derivatives are also prominent in green chemistry, where solvent-free synthesis methods have been developed. These methods emphasize the importance of environmentally friendly chemical processes, reducing the need for harmful solvents and minimizing waste production (Al-Matar et al., 2010).
Antibacterial Activity
Some pyrazine derivatives have been explored for their antibacterial properties, offering new avenues for the development of antimicrobial agents. The structural versatility of pyrazine compounds allows for the synthesis of a wide range of derivatives with potential applications in combating bacterial infections (Foks et al., 2005).
Safety and Hazards
Orientations Futures
While the specific future directions for “2-((2-Methylpiperidin-1-yl)methyl)pyrazine” are not mentioned in the search results, it’s known that pyrazine compounds are of interest in drug discovery research . The development of fast and cost-effective methods for the synthesis of substituted pyrazines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-[(2-methylpiperidin-1-yl)methyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-2-3-7-14(10)9-11-8-12-5-6-13-11/h5-6,8,10H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNBQWHSCHYMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide](/img/structure/B2958352.png)
![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)
![2-[(4E)-4-(2,5-dimethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2958356.png)
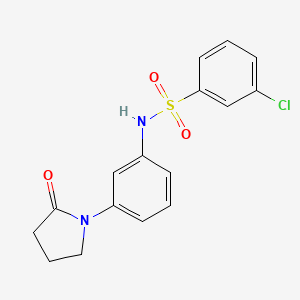
![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)
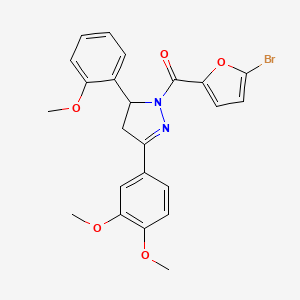
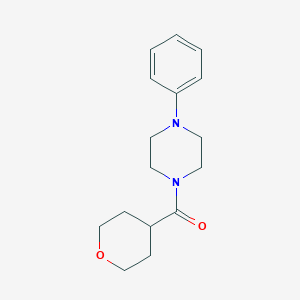


![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2958368.png)
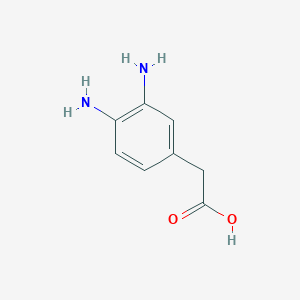
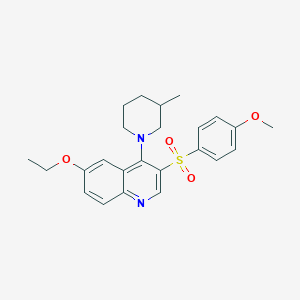
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)